molecular formula C12H19N3O2S B12115653 (2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine CAS No. 937650-36-7

(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine

Cat. No.: B12115653
CAS No.: 937650-36-7
M. Wt: 269.37 g/mol
InChI Key: RNWIDRZJZSGBHI-UHFFFAOYSA-N
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Description

(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine: is a chemical compound that has garnered interest in various fields of scientific research. It is known for its utility in the synthesis of substituted oxadiazole analogs, which are explored for their potential as calcium channel antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of (2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives. Substitution reactions can yield a wide range of products depending on the substituents introduced .

Mechanism of Action

The mechanism of action of (2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, potentially leading to therapeutic effects in conditions where calcium channel function is disrupted .

Comparison with Similar Compounds

Properties

CAS No.

937650-36-7

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]ethanamine

InChI

InChI=1S/C12H19N3O2S/c13-6-7-14-8-10-15(11-9-14)18(16,17)12-4-2-1-3-5-12/h1-5H,6-11,13H2

InChI Key

RNWIDRZJZSGBHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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